5-(furan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
3-(FURAN-2-YL)-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a furan ring, a benzodiazole moiety, and a pyrazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-YL)-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under mild acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-YL)-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
3-(FURAN-2-YL)-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(FURAN-2-YL)-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan and benzodiazole moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(FURAN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the benzodiazole moiety, resulting in different biological activity.
N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the furan ring, affecting its chemical reactivity and applications.
Uniqueness
3-(FURAN-2-YL)-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of the furan, benzodiazole, and pyrazole carboxamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H15N5O2 |
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Molecular Weight |
321.33 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15N5O2/c1-22-14-6-3-2-5-11(14)19-16(22)10-18-17(23)13-9-12(20-21-13)15-7-4-8-24-15/h2-9H,10H2,1H3,(H,18,23)(H,20,21) |
InChI Key |
PMHLZDRMGCUTQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
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